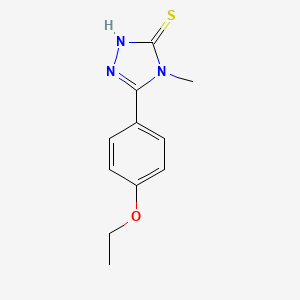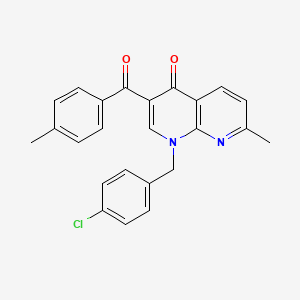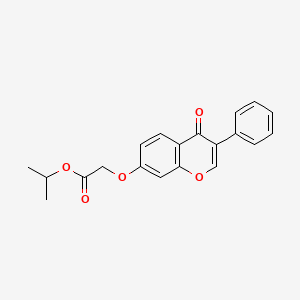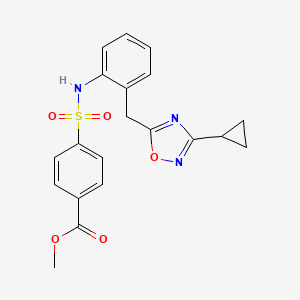
methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methyl group, a cyclopropyl group, an oxadiazole ring, a phenyl ring, and a sulfamoyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, would be a key feature .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring and the sulfamoyl group. Oxadiazoles have been reported to have anti-bacterial, anti-fungal, and anti-inflammatory activity .Aplicaciones Científicas De Investigación
Anti-Infective Agents
The 1,2,4-oxadiazole moiety present in the compound is known for its role in anti-infective therapy. Research indicates that derivatives of 1,2,4-oxadiazoles have been synthesized with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound’s potential for structure-activity relationship (SAR) studies could lead to the design of new chemical entities with potent anti-infective activity.
Anti-Trypanosomal Activity
Compounds containing the 1,2,4-oxadiazole unit have been studied for their anti-trypanosomal activity, particularly against Trypanosoma cruzi, which causes Chagas disease . The compound’s structure could be optimized through molecular docking studies to enhance its efficacy as an anti-trypanosomal agent.
Pharmacophore in Drug Discovery
The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients for various therapeutic areas . The compound could be utilized in the development of drugs for conditions such as Duchenne muscular dystrophy and hypertension, among others.
Energetic Materials Development
Due to the presence of the oxadiazole ring, which is associated with high-energy properties, this compound could be explored for the development of energetic materials . Its structural features may contribute to a favorable oxygen balance and positive heat of formation, making it suitable for applications in material science.
Organic Synthesis
The compound’s oxadiazole core can undergo rearrangements into other heterocycles, which is a valuable property in organic synthesis . This flexibility allows for the development of novel synthetic methods and the creation of diverse periphery functionalities.
Fluorescent Dyes and OLEDs
Derivatives of 1,2,4-oxadiazoles have been utilized in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structure could be modified to enhance its photophysical properties for use in advanced display technologies.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, also known as “methyl 4-({2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}sulfamoyl)benzoate”, is a derivative of 1,2,4-oxadiazoles . Oxadiazoles are known to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various types of infectious agents.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, allowing the compound to bind to its target .
Biochemical Pathways
Given the broad-spectrum activity of 1,2,4-oxadiazoles, it’s likely that this compound affects multiple pathways involved in the life cycle of infectious agents .
Result of Action
The result of the compound’s action would likely be the inhibition of the growth or replication of the targeted infectious agents, given the known anti-infective activity of 1,2,4-oxadiazoles . This could lead to a reduction in the severity of the infection and an improvement in the patient’s symptoms.
Propiedades
IUPAC Name |
methyl 4-[[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-20(24)14-8-10-16(11-9-14)29(25,26)23-17-5-3-2-4-15(17)12-18-21-19(22-28-18)13-6-7-13/h2-5,8-11,13,23H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOWTWIHIXWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)


![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
![N-(3-methylbutyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2938869.png)
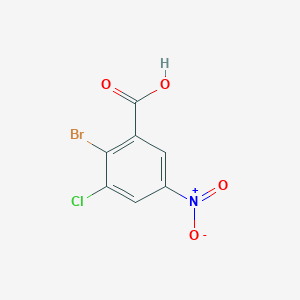
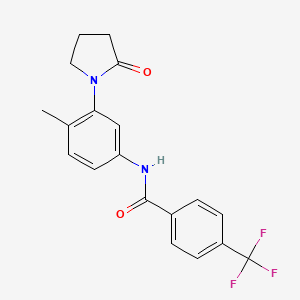
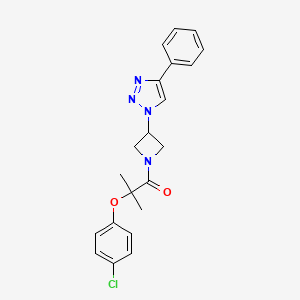
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide](/img/structure/B2938875.png)
